![molecular formula C9H14O2 B2811742 Spiro[3.4]octane-8-carboxylic acid CAS No. 1314388-70-9](/img/structure/B2811742.png)

Spiro[3.4]octane-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

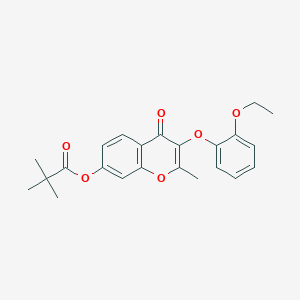

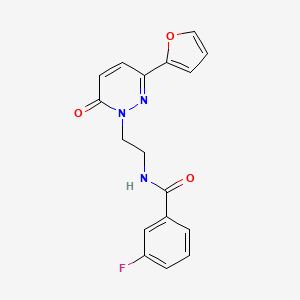

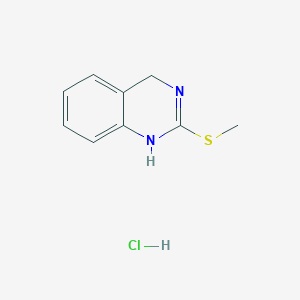

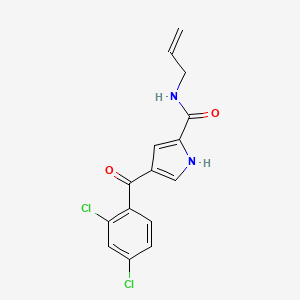

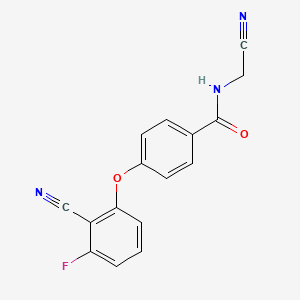

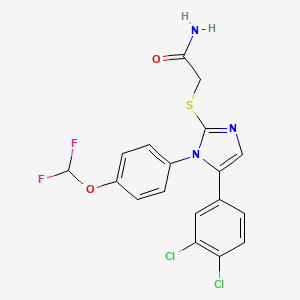

Spiro[3.4]octane-8-carboxylic acid is a chemical compound with the molecular formula C12H20N2O4 . It is also known as 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid . It is a white solid .

Molecular Structure Analysis

The molecular structure of this compound is inherently highly 3-dimensional . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure is common in spirocyclic compounds .Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 256.3 . The IUPAC name is 2-(tert-butoxycarbonyl)-2,6-diazathis compound .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Spiro[3.4]octane-8-carboxylic acid and its derivatives are primarily utilized in chemical synthesis and structural analysis. Researchers have synthesized various analogues and derivatives of this compound, exploring their conformational and structural characteristics. For instance, stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are analogues of glutamic acid, have been prepared to mimic glutamate in a broad range of restricted conformations. These compounds might be useful in mechanistic studies or in systematically searching for biologically active compounds (Chernykh et al., 2014). Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives has been described, contributing to the understanding of their structural characteristics and potential applications in medicinal chemistry (Yong et al., 2007).

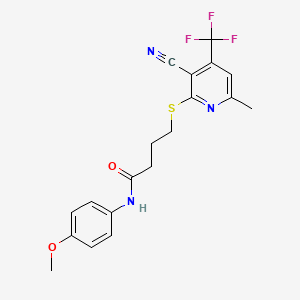

Catalysis and Reaction Mechanisms

This compound derivatives also play a significant role in studies involving catalysis and reaction mechanisms. In a study, manganese-catalyzed C(sp3)–H bond oxygenation of cyclopropane-containing mechanistic probes, including spiro[2.5]octane, was investigated, revealing insights into oxygenation pathways and the involvement of cationic intermediates. This research provides a basis for understanding and directing the chemoselectivity of C–H oxidation reactions (Galeotti et al., 2022).

Zukünftige Richtungen

Spirocyclic structures, including Spiro[3.4]octane-8-carboxylic acid, have seen a dramatic increase in attention in recent years, particularly in drug discovery . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions in the research and application of this compound and similar compounds are promising.

Eigenschaften

IUPAC Name |

spiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)7-3-1-4-9(7)5-2-6-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMFCXHBAMTXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2811668.png)

![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)

![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2811679.png)